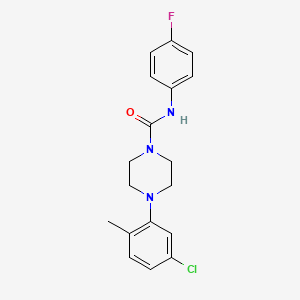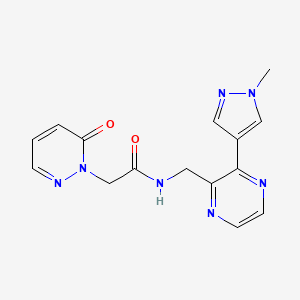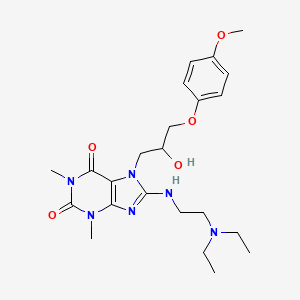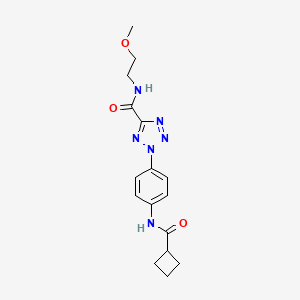
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide (CMPFPC) is a novel aromatic amide compound. It is a member of the piperazine family, which is known for its broad range of biological activities. CMPFPC is of particular interest due to its potential applications in scientific research and drug development.
Mechanism of Action
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed to interact with the 5-HT2A receptor, which is involved in many physiological processes, including the regulation of mood, sleep, and appetite. Additionally, it is thought to interact with the G-protein coupled receptor, which is involved in signal transduction pathways and is involved in many different physiological processes.
Biochemical and Physiological Effects
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it has anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. In vivo studies have also found that it has anti-inflammatory and anti-cancer properties, as well as the ability to reduce the levels of certain hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
The use of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it has been found to be relatively safe and non-toxic. Additionally, it is highly soluble in aqueous solutions, making it easy to work with. The main limitation of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is that its mechanism of action is still not fully understood, and further research is needed to elucidate its effects.
Future Directions
There are several potential future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. These include further research into its mechanism of action, its effects on other biological systems, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its ability to modulate the activity of other drugs, and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an adjuvant therapy in combination with other drugs.
Synthesis Methods
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can be synthesized via a series of reactions. The starting material is 5-chloro-2-methylphenyl piperazine (CMPP), which can be obtained by reacting 2-methylphenylmagnesium bromide with 5-chloropiperazine. The CMPP is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the desired product. The reaction is conducted at room temperature and a yield of approximately 70% can be achieved.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and chemical biology. It has been found to be active in vitro against several types of cancer cells, including breast, colorectal, and prostate cancer cells. Additionally, it has been used in the development of novel anti-inflammatory drugs and as a tool for studying the mechanisms of action of other drugs.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMWWAVAJOURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)



![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)



![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)


![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)